molecular formula C12H8ClIN2O B15168668 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide CAS No. 914397-34-5

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide

Cat. No.: B15168668
CAS No.: 914397-34-5
M. Wt: 358.56 g/mol
InChI Key: MGVDCIZKQKXNQN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClIN₂O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and an iodophenyl group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-iodoaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced amine derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide
  • 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
  • 2-Chloro-N-(3-methylphenyl)pyridine-4-carboxamide

Uniqueness

2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to biological targets .

Properties

CAS No.

914397-34-5

Molecular Formula

C12H8ClIN2O

Molecular Weight

358.56 g/mol

IUPAC Name

2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17)

InChI Key

MGVDCIZKQKXNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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